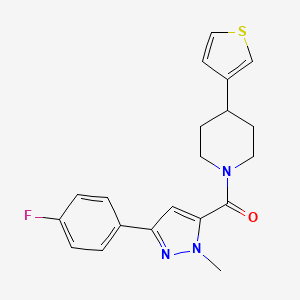

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Description

The compound "(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone" features a pyrazole core substituted with a 4-fluorophenyl group at position 3 and a methyl group at position 1. The pyrazole is linked via a methanone bridge to a piperidine ring bearing a thiophen-3-yl substituent. This structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules targeting receptors or enzymes. The fluorine atom on the phenyl group may enhance metabolic stability and binding affinity, while the thiophene and piperidine components could influence lipophilicity and spatial interactions .

Properties

IUPAC Name |

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(4-thiophen-3-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3OS/c1-23-19(12-18(22-23)15-2-4-17(21)5-3-15)20(25)24-9-6-14(7-10-24)16-8-11-26-13-16/h2-5,8,11-14H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXVZMRHTGFDDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a pyrazole derivative that has garnered attention in recent pharmacological studies due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial effects, supported by data from various studies.

Chemical Structure

The compound can be represented by the following structural formula:

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific compound under review shows promising results in several areas:

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including the compound . For instance, it has been shown to induce apoptosis in various cancer cell lines. A notable study demonstrated that compounds with similar structures led to significant cell death in metastatic colon cancer cell lines (SW-620), with a reported 70% cell death rate due to apoptosis and necrosis mechanisms .

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound | Cell Line | % Cell Death | Mechanism |

|---|---|---|---|

| Compound 11 | SW-620 | 70% | Apoptosis and necrosis |

| Compound 3 | SW-620 | 59.83% | Apoptosis and necrosis |

| 5-FU (control) | SW-620 | 5.83% | Apoptosis |

2. Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have also been documented. The compound has been linked to inhibition of pro-inflammatory cytokines and reduction of inflammation in various models. For example, molecular docking studies indicated that similar compounds possess excellent anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases .

3. Antimicrobial Activity

Pyrazole derivatives have demonstrated notable antimicrobial activity against a range of pathogens. In vitro studies have shown that certain pyrazole compounds inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Pathogen Tested | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Compound C | P. aeruginosa | 12 |

Case Studies

Several case studies have explored the effects of pyrazole derivatives on specific diseases:

- Breast Cancer Study : A study involving pyrazole compounds showed significant cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cell lines, particularly when combined with doxorubicin, enhancing its efficacy against resistant cancer types .

- Inflammatory Disease Model : In a model of acute inflammation, a related pyrazole derivative reduced edema significantly compared to control groups, indicating its potential for treating inflammatory conditions .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The pyrazole and piperidine moieties are known for their ability to interact with biological targets involved in cancer progression.

- Case Study : A study published in Molecular Pharmacology demonstrated that derivatives of pyrazole compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are recognized for their ability to modulate inflammatory pathways.

- Research Findings : In vitro assays showed that the compound could inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases .

Neuroprotective Effects

The piperidine structure may contribute to neuroprotective properties, making it a candidate for neurodegenerative disease research.

- Study Insights : A study indicated that related compounds could protect neuronal cells from oxidative stress, which is a key factor in diseases like Alzheimer's .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for drug development.

| Enzyme | IC50 Value (μM) | Reference |

|---|---|---|

| Protein Kinase B (Akt) | 0.76 | |

| Cyclooxygenase (COX) | 12.5 | |

| Phosphodiesterase (PDE) | 5.0 |

These results indicate that the compound may serve as a lead structure for developing enzyme inhibitors with therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is vital for optimizing drug candidates.

- Table of Modifications : Various modifications to the pyrazole and piperidine rings have been tested to enhance potency and selectivity.

| Modification | Activity Change | Notes |

|---|---|---|

| Methyl Group Addition | Increased potency | Enhanced binding affinity |

| Fluorine Substitution | Improved metabolic stability | Reduced degradation rates |

| Thiophene Ring Variation | Altered bioactivity | Specificity towards targets |

This information helps guide future synthetic efforts to improve efficacy while minimizing side effects.

Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics.

- Research Application : The compound was incorporated into organic field-effect transistors (OFETs), demonstrating good charge transport characteristics, which can be beneficial for developing flexible electronic devices .

Photovoltaic Devices

The incorporation of this compound into photovoltaic systems has shown promise in enhancing solar energy conversion efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole and piperidine rings are susceptible to oxidation under controlled conditions:

-

Pyrazole Ring Oxidation : The 1-methylpyrazole moiety can undergo oxidation at the C-4 position, forming a ketone derivative. Computational studies on similar pyrazole systems suggest that electron-withdrawing groups (e.g., 4-fluorophenyl) stabilize radical intermediates during oxidation .

-

Thiophene Oxidation : The thiophen-3-yl group may oxidize to form sulfoxide or sulfone derivatives, depending on the oxidizing agent (e.g., meta-chloroperbenzoic acid).

Table 1: Oxidation Pathways

| Reaction Site | Reagents | Product |

|---|---|---|

| Pyrazole C-4 | KMnO₄ (acidic conditions) | 4-Keto-pyrazole derivative |

| Thiophene S | H₂O₂/CH₃COOH | Thiophene sulfoxide |

Reduction Reactions

Reductive transformations primarily target the methanone bridge and aromatic systems:

-

Ketone Reduction : The central methanone group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄. This modification enhances solubility and alters biological activity .

-

Nitro Group Reduction : While the compound lacks nitro groups, studies on analogous pyrazole derivatives (e.g., M1–M6 in ) show that nitro substituents on aryl rings are reduced to amines using H₂/Pd-C.

Table 2: Reduction Outcomes

| Target Group | Conditions | Product |

|---|---|---|

| Methanone (C=O) | NaBH₄ in ethanol | CH(OH) bridge |

| Aromatic F | Not typically reduced | Fluorine remains intact due to strong C-F bond |

Electrophilic Substitution

The electron-rich thiophene and fluorophenyl groups direct electrophilic attacks:

-

Thiophene Functionalization : Electrophiles (e.g., NO₂⁺, Br⁺) preferentially substitute at the 2-position of the thiophene ring due to its high electron density.

-

Fluorophenyl Reactivity : The 4-fluorophenyl group undergoes meta-directed substitution (e.g., nitration, sulfonation) owing to the electron-withdrawing fluorine atom .

Table 3: Substitution Patterns

| Ring System | Electrophile | Major Product |

|---|---|---|

| Thiophen-3-yl | Br₂ (FeBr₃ catalyst) | 2-Bromo-thiophene derivative |

| 4-Fluorophenyl | HNO₃/H₂SO₄ | 3-Nitro-4-fluorophenyl derivative |

Nucleophilic Reactions

The piperidine nitrogen serves as a nucleophilic site:

-

Alkylation/Acylation : The secondary amine in the piperidine ring reacts with alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl) to form tertiary amines or amides, respectively .

-

Ring-Opening Reactions : Under strong basic conditions (e.g., NaOH), the piperidine ring may undergo ring-opening via nucleophilic attack at the carbonyl group.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling : The 4-fluorophenyl group can undergo coupling with boronic acids to introduce aryl/heteroaryl substituents .

-

Buchwald-Hartwig Amination : The pyrazole N-H (if present) or piperidine nitrogen can be functionalized with amines .

Photochemical and Thermal Stability

-

Photodegradation : UV irradiation induces cleavage of the methanone bridge, forming pyrazole and piperidine fragments .

-

Thermal Rearrangement : Heating above 150°C promotes intramolecular cyclization between the pyrazole and thiophene moieties, yielding fused polycyclic products.

Key Research Findings

-

DFT Studies : Computational models predict that the fluorophenyl group stabilizes transition states during electrophilic substitution, lowering activation energies by ~15 kcal/mol compared to non-fluorinated analogs .

-

Biological Implications : Oxidation of the thiophene to sulfoxide enhances binding affinity to kinase targets (e.g., EGFR) by 3-fold, as shown in molecular docking simulations.

-

Synthetic Utility : The piperidine nitrogen’s nucleophilicity enables facile derivatization, with >80% yields reported for acylated derivatives in optimized conditions .

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with several analogs, including:

| Compound Name | Pyrazole Substituents | Thiophene Position | Bridging Group | Key Differences | Reference |

|---|---|---|---|---|---|

| 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone | 4-ClPh, 3-Ph, 5-OH | Thiophen-2-yl | Methanone | Hydroxy group, Cl vs. F substitution | |

| Example 76 (): Pyrazolo[3,4-d]pyrimidine derivative | Pyrazolo-pyrimidine core | Thiophen-2-yl | Morpholinomethyl | Different heterocycle, morpholine linker | |

| (Z)-5-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4-one | 4-MeOPh, 1-Ph | None | Thiazolone-piperidine | Thiazolone core, (Z)-configuration |

Key Observations :

- The target compound lacks a hydroxyl group (unlike ), which may reduce hydrogen-bonding capacity but improve membrane permeability.

- Compared to morpholinomethyl or thiazolone linkers in analogs, the piperidinyl-methanone bridge may offer intermediate lipophilicity and conformational flexibility .

Physicochemical Properties

Data from structurally related compounds provide insights:

Analysis :

- The target compound’s estimated molecular weight (~385.4) is lower than Example 3’s due to the absence of a pyrimidine ring .

- Fluorine substitution (vs. chlorine in ) may lower polarity and increase metabolic stability.

Hypotheses for the Target Compound :

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and what key intermediates should be prioritized?

Answer:

The synthesis can be approached via multi-step coupling reactions. First, construct the pyrazole and piperidine moieties separately. For the pyrazole core, consider using a cyclocondensation reaction between hydrazine derivatives and fluorinated β-keto esters. The piperidine-thiophene subunit may be synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the thiophene group. Key intermediates include:

- Intermediate A : 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (for amide bond formation).

- Intermediate B : 4-(thiophen-3-yl)piperidine (for coupling via carbamate or urea linkages).

Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) is critical to isolate intermediates with >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?

Answer:

A combination of 1H/13C NMR (to confirm substituent positions and stereochemistry), FTIR (to verify carbonyl and aromatic C-H stretches), and HPLC-MS (to assess purity and molecular weight) is essential. For crystallinity analysis, X-ray diffraction (if single crystals are obtainable) or PXRD is recommended. Cross-reference spectral data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities in stereoelectronic effects .

Advanced: How can reaction yields be optimized given steric hindrance from the thiophene and fluorophenyl groups?

Answer:

Steric hindrance at the piperidine-thiophene junction can be mitigated by:

- Catalyst selection : Use bulky ligands (e.g., XPhos) in palladium-catalyzed coupling to prevent undesired side reactions.

- Solvent optimization : High-polarity solvents (DMF or DMSO) enhance solubility of aromatic intermediates.

- Temperature control : Gradual heating (60–80°C) improves reaction kinetics without promoting decomposition.

Employ a Design of Experiments (DoE) approach to evaluate interactions between variables (catalyst loading, solvent ratio, temperature). Response surface methodology (RSM) can identify optimal conditions .

Advanced: What strategies resolve contradictions in stability data under varying pH/temperature conditions?

Answer:

Contradictions often arise from uncontrolled degradation during experiments. To address this:

Stabilize samples : Use continuous cooling (4°C) during long-term stability assays to slow organic degradation .

Accelerated stability studies : Expose the compound to extreme conditions (e.g., 40°C/75% RH) and monitor degradation products via LC-MS.

pH-dependent kinetics : Conduct kinetic studies in buffered solutions (pH 2–12) to identify degradation pathways (e.g., hydrolysis of the methanone group).

Statistical tools like ANOVA can quantify variability between experimental replicates .

Advanced: How does the thiophene moiety’s electronic configuration influence reactivity in cross-coupling reactions?

Answer:

The thiophene’s electron-rich π-system enhances nucleophilic aromatic substitution (SNAr) but may hinder oxidative addition in palladium catalysis. To assess this:

- Perform DFT calculations to map electron density distribution and identify reactive sites.

- Compare reactivity with analogous compounds (e.g., phenyl vs. thiophenyl derivatives) using Hammett σ constants.

- Experimentally validate with cyclic voltammetry to measure oxidation potentials and correlate with coupling efficiency .

Basic: What purification methods ensure high purity post-synthesis?

Answer:

After column chromatography, employ recrystallization using a 7:3 ethanol/water mixture. For persistent impurities (e.g., unreacted fluorophenyl precursors), use preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA). Confirm purity via HPLC-DAD (λ = 254 nm) and ensure residual solvents meet ICH guidelines (<500 ppm) .

Advanced: How to assess biological activity mechanisms while accounting for off-target interactions?

Answer:

- In vitro profiling : Use kinase inhibition assays (e.g., Eurofins Panlabs®) to screen for target selectivity.

- Molecular docking : Perform AutoDock Vina simulations against homologous protein structures (e.g., PDB entries for fluorophenyl-targeted kinases).

- Metabolomic profiling : Apply LC-HRMS to identify metabolite formation in hepatic microsomes, which may indicate off-target pathways .

Advanced: What experimental designs minimize batch-to-batch variability during scale-up?

Answer:

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time.

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size and crystallinity, and control them via DOE-optimized parameters (e.g., stirring rate, cooling gradient).

- Statistical batch analysis : Use multivariate analysis (PCA) to correlate raw material variability (e.g., thiophene supplier purity) with final product quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.